molecular formula C59H91N19O27S2 B14450035 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-78-6

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Cat. No.: B14450035
CAS No.: 77368-78-6
M. Wt: 1562.6 g/mol
InChI Key: LUHNIHCZNRWOPH-UHFFFAOYSA-N
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Description

Tallysomycin S(sub 9b) copper complex is a glycopeptide-derived antitumor antibiotic complex related to bleomycin. It is part of the tallysomycin family, which is known for its antimicrobial and antitumor properties. This compound is particularly notable for its ability to form stable complexes with copper ions, enhancing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tallysomycin S(sub 9b) copper complex involves biosynthetic methods. Tallysomycins are typically isolated from fermentation broths of Streptoalloteichus hindustanus. The process includes precursor amine-feeding fermentation, where certain diamines are incorporated into tallysomycins as the terminal amine moiety . The copper complex is then formed by chelating the tallysomycin with copper ions, resulting in a blue powder .

Industrial Production Methods

Industrial production of tallysomycin S(sub 9b) copper complex follows similar biosynthetic routes but on a larger scale. The fermentation process is optimized for higher yields, and the copper chelation step is carefully controlled to ensure the purity and stability of the final product .

Mechanism of Action

The mechanism of action of tallysomycin S(sub 9b) copper complex involves the generation of reactive oxygen species (ROS) through redox reactions involving the copper ion. These ROS cause oxidative damage to cellular components, leading to cell death. The complex targets DNA and cellular membranes, disrupting their function and integrity .

Comparison with Similar Compounds

Properties

CAS No.

77368-78-6

Molecular Formula

C59H91N19O27S2

Molecular Weight

1562.6 g/mol

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C59H91N19O27S2/c1-18-33(75-48(77-46(18)63)23(9-30(61)84)69-11-22(60)47(64)93)50(95)76-35(43(24-12-67-17-70-24)102-58-45(39(89)36(86)28(13-80)101-58)103-57-41(91)44(104-59(65)98)37(87)29(14-81)100-57)52(97)71-19(2)27(83)10-31(85)74-34(20(3)82)51(96)78-53(105-56-40(90)38(88)32(62)21(4)99-56)42(92)55-73-26(16-107-55)54-72-25(15-106-54)49(94)68-6-5-66-7-8-79/h12,15-17,19-23,27-29,32,34-45,53,56-58,66,69,79-83,86-92H,5-11,13-14,60,62H2,1-4H3,(H2,61,84)(H2,64,93)(H2,65,98)(H,67,70)(H,68,94)(H,71,97)(H,74,85)(H,76,95)(H,78,96)(H2,63,75,77)

InChI Key

LUHNIHCZNRWOPH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCNCCO)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Origin of Product

United States

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